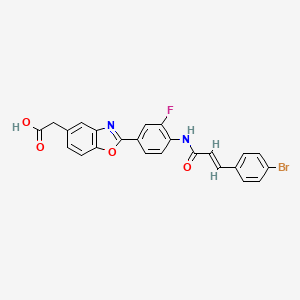
OGT 2115
Descripción general
Descripción
OGT 2115 es un compuesto químico conocido por sus potentes efectos inhibitorios sobre la heparanasa, una enzima involucrada en la degradación del sulfato de heparán. Este compuesto exhibe propiedades antiangiogénicas significativas, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer . El nombre químico de this compound es ácido 2-[4-[[3-(4-bromofenil)-1-oxo-2-propenil]amino]-3-fluorofenil]-5-benzoxazolacético .
Aplicaciones Científicas De Investigación
OGT 2115 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound se utiliza para estudiar el papel de la heparanasa en el crecimiento tumoral y la metástasis.
Estudios de angiogénesis: Debido a sus propiedades antiangiogénicas, this compound se utiliza para investigar los mecanismos de la angiogénesis y desarrollar terapias antiangiogénicas
Desarrollo de fármacos: This compound sirve como un compuesto principal para desarrollar nuevos inhibidores de la heparanasa con perfiles de eficacia y seguridad mejorados.
Investigación biológica: Se utiliza para estudiar las funciones biológicas de la heparanasa y su papel en varios procesos fisiológicos y patológicos.
Mecanismo De Acción
OGT 2115 ejerce sus efectos principalmente inhibiendo la actividad de la heparanasa, una enzima que escinde las cadenas de sulfato de heparán en la superficie celular y la matriz extracelular. Al inhibir la heparanasa, this compound previene la degradación del sulfato de heparán, lo que reduce la invasión de células tumorales y la angiogénesis .
Los objetivos moleculares y las vías involucradas incluyen:
Inhibición de la heparanasa: this compound se une al sitio activo de la heparanasa, bloqueando su actividad enzimática.
Vías mitocondriales: Se ha demostrado que this compound afecta la función mitocondrial, lo que lleva a una disminución del potencial de la membrana mitocondrial y una reducción del consumo de oxígeno.
Análisis Bioquímico
Biochemical Properties
OGT 2115 plays a crucial role in biochemical reactions by inhibiting heparanase activity. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, facilitating tumor cell invasion and metastasis. This compound inhibits heparanase with an IC50 of 0.4 μM, thereby preventing the degradation of heparan sulfate . Additionally, this compound exhibits anti-angiogenic properties with an IC50 of 1 μM, further contributing to its potential as an anti-cancer agent . The compound interacts with heparanase by binding to its active site, thereby blocking its enzymatic activity.
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The compound downregulates the expression of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein, leading to increased apoptosis . In prostate cancer cells, this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 20.2 and 97.2 μM for PC-3 and DU-145 cells, respectively . Furthermore, this compound has been observed to enhance the chemotherapeutic response in triple-negative breast cancer cells by increasing extracellular ATP levels .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of heparanase, which prevents the degradation of heparan sulfate in the extracellular matrix. This inhibition disrupts the tumor microenvironment, reducing tumor cell invasion and metastasis . Additionally, this compound downregulates MCL-1 protein expression, promoting apoptosis in cancer cells . The compound’s anti-angiogenic properties are attributed to its ability to inhibit heparan sulfate degradation, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, with results indicating that this compound remains stable under various conditions . Long-term exposure to this compound has shown sustained inhibition of heparanase activity and continued induction of apoptosis in cancer cells . In in vivo studies, this compound significantly inhibited tumor growth in mouse models, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, this compound administered at a dosage of 40 mg/kg significantly inhibited tumor growth and increased apoptosis in tumor tissues . Higher doses of this compound have been associated with increased anti-tumor activity, although potential toxic effects at very high doses have not been extensively studied . The compound’s efficacy and safety profile in animal models suggest its potential for further development as an anti-cancer agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to heparan sulfate metabolism. By inhibiting heparanase, this compound prevents the breakdown of heparan sulfate, thereby maintaining the integrity of the extracellular matrix . This inhibition affects various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound’s interaction with heparanase and its downstream effects on metabolic pathways highlight its potential as a therapeutic agent for cancer treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and can be administered orally, making it a convenient option for therapeutic use . Once inside the cells, this compound interacts with heparanase in the cytoplasm, inhibiting its activity and preventing the degradation of heparan sulfate . The compound’s distribution within tissues has been studied in animal models, with results indicating effective localization to tumor sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with heparanase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to heparanase to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its localization and function within cells . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
Métodos De Preparación
La síntesis de OGT 2115 implica múltiples pasos, comenzando con la preparación del núcleo de benzoxazol. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de benzoxazol: Esto implica la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo bromofenilo: Este paso implica el acoplamiento del grupo bromofenilo al núcleo de benzoxazol utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Fluoración: La introducción del átomo de flúor se logra mediante reacciones de fluoración electrofílica.
Acoplamiento final y acetilación: Los pasos finales implican el acoplamiento del intermedio fluorado con el derivado de ácido acético apropiado y la posterior acetilación para producir this compound
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
OGT 2115 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en el núcleo de benzoxazol, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El grupo bromofenilo en this compound puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio.
Los productos principales formados a partir de estas reacciones incluyen derivados de benzoxazol oxidados, derivados de alcohol reducidos y varios compuestos de benzoxazol sustituidos.
Comparación Con Compuestos Similares
OGT 2115 es único entre los inhibidores de la heparanasa debido a sus potentes propiedades antiangiogénicas y su capacidad para inhibir la degradación del sulfato de heparán. Compuestos similares incluyen:
Tranilast: Otro compuesto antiangiogénico que también se dirige a la función mitocondrial.
Combretastatina A4: Un compuesto con propiedades antiangiogénicas similares pero diferentes objetivos moleculares.
Talidomida: Conocido por sus efectos antiangiogénicos, aunque actúa a través de diferentes mecanismos.
This compound destaca por su inhibición específica de la heparanasa y su doble función en la orientación tanto de la heparanasa como de las vías mitocondriales, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer .
Propiedades
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


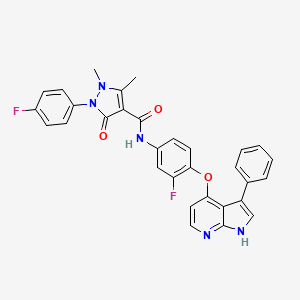

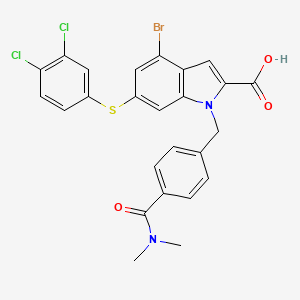


![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
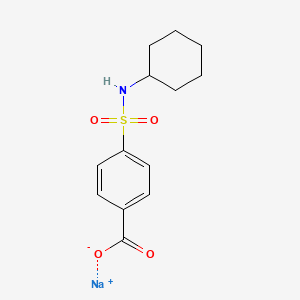
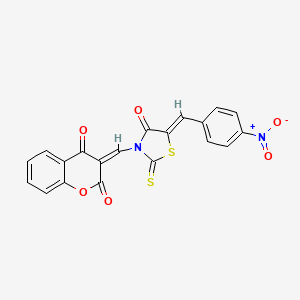
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
